{2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]phenyl}methanamine
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Overview
Description
{2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]phenyl}methanamine is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds have shown potent inhibitory activities against cancer cell lines such as mcf-7 and hct-116 . These cell lines are often used in research as models for breast cancer and colon cancer, respectively .
Mode of Action
It is noted that similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . Apoptosis is a form of programmed cell death, which is a crucial mechanism in preventing the uncontrolled growth of cells, such as in cancer.
Result of Action
The result of the action of this compound is the inhibition of cancer cell proliferation through the induction of apoptosis . This means that the compound can potentially stop the growth of cancer cells and cause them to self-destruct, which could be beneficial in the treatment of cancers.
Action Environment
For instance, the storage conditions for similar compounds suggest that they should be kept at 2-8℃ and in a dry, sealed environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]phenyl}methanamine typically involves the use of “Click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes. This reaction is often catalyzed by copper(I) ions and can be performed in aqueous media . The starting materials for this synthesis include an azide derivative of phenylmethanamine and an alkyne derivative of 1H-1,2,4-triazole.
Industrial Production Methods
Industrial production of this compound may involve large-scale “Click” chemistry processes, utilizing continuous flow reactors to ensure efficient mixing and reaction conditions. The use of automated systems can help in maintaining consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The triazole ring can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction of the triazole ring can yield dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Halogenated reagents and bases like sodium hydroxide are often employed.
Major Products
Oxidation: Triazole N-oxides.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]phenyl}methanamine is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be functionalized to create a wide range of derivatives .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring can interact with various biological targets, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, particularly as antifungal and antibacterial agents .
Industry
In the industrial sector, this compound is used in the development of new materials, such as corrosion inhibitors and photostabilizers .
Comparison with Similar Compounds
Similar Compounds
{1-[4-(1H-1,2,3-triazol-1-ylmethyl)phenyl]phenyl}methanamine: Similar structure but with a different triazole ring.
{2-[4-(1H-1,2,3-triazol-1-ylmethyl)phenyl]phenyl}methanamine: Another isomer with a different triazole ring position.
Uniqueness
The uniqueness of {2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]phenyl}methanamine lies in its specific triazole ring configuration, which can lead to distinct biological and chemical properties compared to its isomers .
Properties
IUPAC Name |
[2-[4-(1,2,4-triazol-1-ylmethyl)phenyl]phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c17-9-15-3-1-2-4-16(15)14-7-5-13(6-8-14)10-20-12-18-11-19-20/h1-8,11-12H,9-10,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMVOPQMLXEGQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=CC=C(C=C2)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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